
Methyl 5-(4-Bromophenyl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(4-Bromophenyl)nicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a bromophenyl group attached to the nicotinate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 5-(4-Bromophenyl)nicotinate can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound. For instance, 5-bromo-2-nitropyridine can be coupled with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, using advanced catalytic systems and efficient purification techniques. The reaction conditions are carefully controlled to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(4-Bromophenyl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or the nicotinate moiety.
Coupling Reactions: It can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate reactants.
Solvents: Common solvents include dimethylformamide (DMF) and tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted nicotinates, while substitution reactions can introduce different functional groups into the molecule.
Aplicaciones Científicas De Investigación
Methyl 5-(4-Bromophenyl)nicotinate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Research: It serves as a probe in biochemical studies to investigate the interactions of nicotinate derivatives with biological targets.
Mecanismo De Acción
The mechanism of action of Methyl 5-(4-Bromophenyl)nicotinate involves its interaction with specific molecular targets. In medicinal applications, it may act by modulating the activity of enzymes or receptors involved in inflammatory pathways. The bromophenyl group can enhance the compound’s binding affinity to these targets, leading to more potent biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl Nicotinate: A simpler analog without the bromophenyl group, used primarily as a vasodilator.
5-Bromonicotinic Acid: Lacks the methyl ester group, used in the synthesis of metal-organic frameworks.
Nicotinamide Derivatives: Such as N-(2-bromophenyl)-2-chloronicotinamide, which have different substituents on the nicotinate moiety.
Uniqueness
Methyl 5-(4-Bromophenyl)nicotinate is unique due to the presence of both the bromophenyl and nicotinate groups. This combination imparts distinct chemical properties, such as enhanced reactivity in coupling reactions and increased biological activity in medicinal applications.
Propiedades
Fórmula molecular |
C13H10BrNO2 |
|---|---|
Peso molecular |
292.13 g/mol |
Nombre IUPAC |
methyl 5-(4-bromophenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H10BrNO2/c1-17-13(16)11-6-10(7-15-8-11)9-2-4-12(14)5-3-9/h2-8H,1H3 |
Clave InChI |
PUEDVBPWQPRADW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN=CC(=C1)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



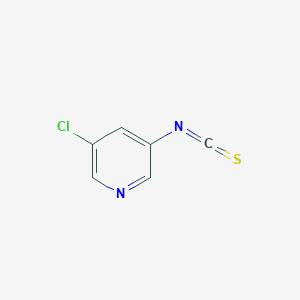
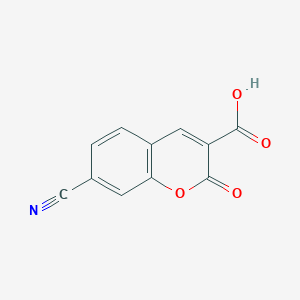
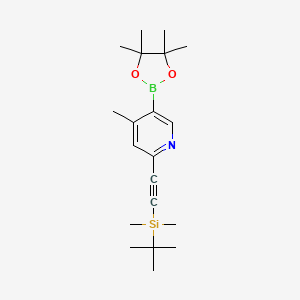
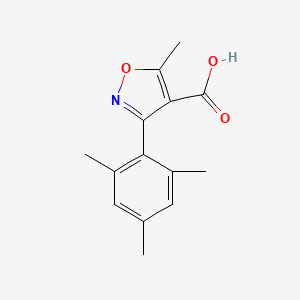

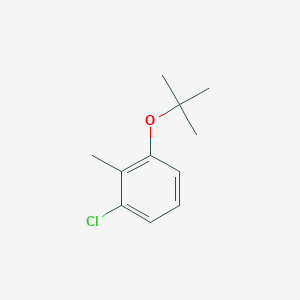
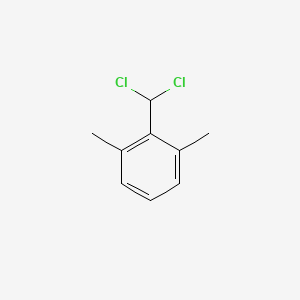
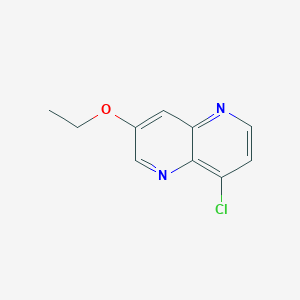
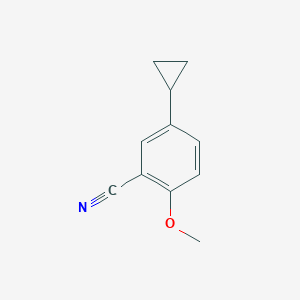
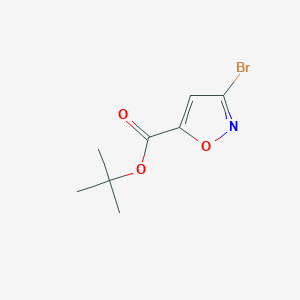
![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B13698887.png)


